molecular formula C73H142O15P2 B048694 Dphpdpg CAS No. 119206-59-6

Dphpdpg

Cat. No. B048694
M. Wt: 1321.8 g/mol
InChI Key: IJSJVXWTEUYOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dphpdpg, also known as 2,3-diphenyl-2H-tetrazolium hydroxide, is a chemical compound commonly used in scientific research. It is a tetrazolium salt that is reduced by living cells to form a formazan dye, which can be measured spectrophotometrically. This dye is used as an indicator of cell viability, proliferation, and metabolic activity.

Mechanism Of Action

The mechanism of action of Dphpdpg involves the reduction of the compound by living cells to form a formazan dye. The reduction of Dphpdpg is catalyzed by enzymes such as dehydrogenases, which are present in living cells. The formazan dye produced by the reduction of Dphpdpg is insoluble in water and can be measured spectrophotometrically.

Biochemical And Physiological Effects

Dphpdpg has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is readily reduced by living cells to form a formazan dye.

Advantages And Limitations For Lab Experiments

The use of Dphpdpg in cell viability assays has several advantages. It is a simple and inexpensive assay that can be performed in a laboratory setting. The assay is also highly sensitive and can detect small changes in cell viability. However, the assay has some limitations. It is not suitable for measuring cell proliferation, as the reduction of Dphpdpg is not proportional to cell division. The assay is also not suitable for measuring the effects of compounds that interfere with the reduction of Dphpdpg, such as antioxidants.

Future Directions

There are several future directions for the use of Dphpdpg in scientific research. One area of research is the development of new methods for measuring cell viability using Dphpdpg. This could involve the use of new enzymes or co-factors to enhance the reduction of Dphpdpg. Another area of research is the development of new assays that use Dphpdpg to measure other aspects of cell physiology, such as oxidative stress or mitochondrial function. Finally, Dphpdpg could be used in combination with other assays to investigate the effects of compounds on multiple aspects of cell physiology.

Synthesis Methods

Dphpdpg can be synthesized by reacting Dphpdpgtetrazolium chloride with sodium hydroxide in water. The resulting compound is then purified by recrystallization. The synthesis of Dphpdpg is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Dphpdpg is widely used in scientific research as a cell viability assay. It is commonly used in studies that investigate the effects of drugs, toxins, and other compounds on living cells. The reduction of Dphpdpg to formazan dye is a measure of cell viability, as living cells are able to reduce the compound, while dead cells are not. This assay is used to determine the effectiveness of drugs in killing cancer cells or to investigate the toxicity of environmental pollutants on living cells.

properties

CAS RN

119206-59-6

Product Name

Dphpdpg

Molecular Formula

C73H142O15P2

Molecular Weight

1321.8 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)

InChI Key

IJSJVXWTEUYOAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate

Origin of Product

United States

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